Dipipanone, (S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipipanone is synthesized through a multi-step process involving the reaction of diphenylacetonitrile with piperidine under specific conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of dipipanone involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dipipanone undergoes various chemical reactions, including:
Oxidation: Dipipanone can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert dipipanone to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dipipanone derivatives.
Scientific Research Applications
Dipipanone has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and receptor binding.
Medicine: Investigated for its analgesic properties and potential use in pain management protocols.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Dipipanone exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The primary molecular targets are the mu-opioid receptors, which are part of the G-protein coupled receptor family .
Comparison with Similar Compounds
Similar Compounds
Methadone: Structurally similar to dipipanone, but with an N,N-dimethyl moiety instead of a piperidine ring.
Oxycodone: Another opioid analgesic with a different chemical structure but similar pharmacological effects.
Hydromorphone: A potent opioid analgesic with a different chemical structure but used for similar indications.
Uniqueness
Dipipanone’s unique structure, with a piperidine ring, distinguishes it from other opioids like methadone. This structural difference can influence its pharmacokinetic properties and receptor binding affinity, making it a valuable alternative in specific clinical scenarios .
Properties
CAS No. |
1089765-81-0 |
---|---|
Molecular Formula |
C24H31NO |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(6S)-4,4-diphenyl-6-piperidin-1-ylheptan-3-one |
InChI |
InChI=1S/C24H31NO/c1-3-23(26)24(21-13-7-4-8-14-21,22-15-9-5-10-16-22)19-20(2)25-17-11-6-12-18-25/h4-5,7-10,13-16,20H,3,6,11-12,17-19H2,1-2H3/t20-/m0/s1 |
InChI Key |
SVDHSZFEQYXRDC-FQEVSTJZSA-N |
Isomeric SMILES |
CCC(=O)C(C[C@H](C)N1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)C(CC(C)N1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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